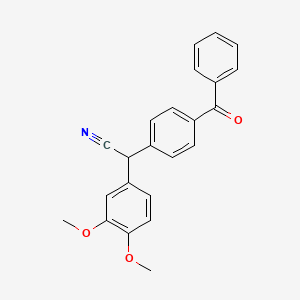

2-(4-Benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetonitrile

Description

2-(4-Benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetonitrile is a substituted acetonitrile derivative featuring two aryl groups attached to the central nitrile-bearing carbon. The 4-benzoylphenyl group introduces a ketone functionality, while the 3,4-dimethoxyphenyl moiety contributes electron-donating methoxy substituents.

Properties

IUPAC Name |

2-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3/c1-26-21-13-12-19(14-22(21)27-2)20(15-24)16-8-10-18(11-9-16)23(25)17-6-4-3-5-7-17/h3-14,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRPNTANSXDVJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C#N)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzoylbenzaldehyde and 3,4-dimethoxybenzyl cyanide.

Condensation Reaction: A condensation reaction is carried out between 4-benzoylbenzaldehyde and 3,4-dimethoxybenzyl cyanide in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol at elevated temperatures (e.g., 60-80°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Contains a 3,4-dimethoxyphenethylamine backbone linked to a benzamide group.

- Key Properties :

- Comparison: Unlike the target compound, Rip-B lacks a nitrile group but shares the benzoyl and 3,4-dimethoxyphenyl motifs.

2-[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile

- Structure : Features a sulfonyl group attached to the 3,4-dimethoxyphenyl ring and an acetonitrile chain.

- Key Properties :

- Comparison : The sulfonyl group is strongly electron-withdrawing, contrasting with the benzoyl group’s mixed electronic effects. This difference likely alters reactivity in nucleophilic substitutions or catalytic applications.

2-(4-Chloro-phenyl)-3-oxo-butyronitrile

- Structure : Includes a chloro-substituted phenyl group and a ketone adjacent to the nitrile.

- Key Properties :

- The ketone’s position differs from the target compound’s benzoyl group, affecting conjugation pathways.

Core Structural Analogs

3,4-Dimethoxyphenylacetonitrile

- Structure : Simplest analog with a single 3,4-dimethoxyphenyl group attached to acetonitrile.

- Key Properties: Molecular weight: 177.20 g/mol . Synonyms: Homoveratronitrile, veratryl cyanide .

- Comparison : The absence of the 4-benzoylphenyl group reduces steric hindrance and molecular weight, likely enhancing solubility in polar solvents.

2-(4-(2-Chloroacetyl)phenyl)acetonitrile

- Structure : Combines a chloroacetyl-substituted phenyl group with acetonitrile.

- Key Properties :

- Comparison : The chloroacetyl group may confer higher electrophilicity at the nitrile carbon compared to the target compound’s benzoyl group.

Heterocyclic Derivatives

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid

- Structure : Integrates a triazole ring with a 3,4-dimethoxyphenyl group and thioacetic acid chain.

- Key Findings :

- Comparison : The triazole core introduces nitrogen heteroatoms, enabling coordination chemistry unavailable in the target compound’s purely aromatic system.

Key Research Findings

- Electronic Effects : Sulfonyl and chloro substituents increase electrophilicity compared to methoxy groups, influencing reactivity in cross-coupling reactions .

- Toxicity Trends : Triazole derivatives with dimethoxyphenyl groups exhibit low predicted toxicity, highlighting the role of heterocycles in safety profiles .

Biological Activity

2-(4-Benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetonitrile is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a nitrile group attached to a benzoyl and a dimethoxyphenyl moiety, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 357.4 g/mol. The presence of functional groups such as the cyano group and aromatic rings suggests potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that the compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in drug development.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated its ability to reduce cell viability in cancer cell lines, including those associated with breast and colon cancers. The mechanism of action appears to involve the modulation of specific molecular targets that influence cell proliferation and apoptosis.

Case Studies

- Cell Line Studies : A study conducted on Burkitt’s lymphoma cell lines demonstrated that this compound exhibited potent antiproliferative effects with IC50 values below 10 µM, significantly outperforming traditional chemotherapeutics like fludarabine phosphate .

- Mechanistic Insights : The compound's mechanism may involve interactions with enzymes or receptors that modulate their activity. For instance, it has been shown to influence pathways related to reactive oxygen species (ROS), which are critical in cancer progression .

Data Table: Biological Activity Overview

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the desired functional groups. Its applications extend beyond medicinal chemistry; it serves as an intermediate in synthesizing more complex bioactive compounds.

Q & A

Q. How to validate a new HPLC method for quantifying this compound in complex matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Linearity : Test 5 concentrations (0.1–100 µg/mL) with R<sup>2</sup> ≥ 0.995.

- Precision : Calculate %RSD for intra-day (n=3) and inter-day (n=5) replicates (acceptable ≤ 2%).

- Recovery : Spike known amounts into biological samples (e.g., plasma) and compare observed vs. theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.